molecular formula C9H9O2S- B1628799 2-Ethoxybenzene-1-carbothioate CAS No. 33441-56-4

2-Ethoxybenzene-1-carbothioate

Cat. No. B1628799
CAS RN: 33441-56-4
M. Wt: 181.23 g/mol
InChI Key: PSQJSRFSUUVILE-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 2-Ethoxybenzene-1-carbothioate could potentially involve a series of reactions. While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions such as electrophilic aromatic substitution . For instance, the Williamson Ether Synthesis could be a potential method, where an alkyl halide undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether .


Molecular Structure Analysis

The molecular structure of 2-Ethoxybenzene-1-carbothioate can be analyzed using various techniques such as FT-IR and FT-Raman spectroscopy. These techniques can provide information about vibrational frequencies and optimal geometrical parameters .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxybenzene-1-carbothioate include its molecular formula (C9H9O2S) and molecular weight (181.23 g/mol). Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity are typically considered when analyzing physical and chemical properties .

Safety and Hazards

While specific safety and hazard information for 2-Ethoxybenzene-1-carbothioate was not found, similar compounds may present hazards such as flammability . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

2-ethoxythiobenzate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-11-8-6-4-3-5-7(8)9(10)12/h3-6H,2H2,1H3,(H,10,12)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQJSRFSUUVILE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9O2S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616353
Record name 2-Ethoxybenzene-1-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33441-56-4
Record name 2-Ethoxybenzene-1-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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